3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride
Overview
Description
3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C10H13Cl2FN2
Preparation Methods
The synthesis of 3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine and tetrahydropyridine derivatives.
Cyclization: The cyclization step involves the formation of the tetrahydropyridine ring, which can be achieved through various cyclization agents and conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reaction conditions to accommodate larger quantities.
Chemical Reactions Analysis
3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the dihydrochloride salt into its constituent parts.
Scientific Research Applications
3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The tetrahydropyridine ring provides structural stability and facilitates binding to receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride can be compared with other fluorinated pyridine derivatives:
3-Fluoropyridine: Lacks the tetrahydropyridine ring, making it less structurally complex.
5-Fluoro-2-methylpyridine: Contains a methyl group instead of the tetrahydropyridine ring, leading to different chemical properties.
4-Fluoro-2,6-dimethylpyridine: Features two methyl groups and a different substitution pattern, resulting in distinct reactivity.
The uniqueness of this compound lies in its combination of the fluorine atom and the tetrahydropyridine ring, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
3-fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2.2ClH/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8;;/h1,5-7,12H,2-4H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUPIGLKZCOXQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=CN=C2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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